molecular formula C11H7NO2S2 B5439847 3-(2-propyn-1-yl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione

3-(2-propyn-1-yl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No. B5439847
M. Wt: 249.3 g/mol
InChI Key: SEMGVJYXTUDDSQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-propyn-1-yl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as PTTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PTTD is a thiazolidine-2,4-dione derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of PTTD is not fully understood. However, it has been proposed that PTTD exerts its pharmacological effects by modulating various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, the NF-κB signaling pathway, and the JAK/STAT signaling pathway.
Biochemical and Physiological Effects:
PTTD has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, PTTD has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. PTTD has also been shown to inhibit the replication of influenza viruses by inhibiting the activity of the viral polymerase.

Advantages and Limitations for Lab Experiments

PTTD exhibits several advantages as a potential drug candidate. It has been found to possess potent pharmacological properties, making it an attractive candidate for drug development. Moreover, PTTD has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate. However, the limitations of PTTD include its poor solubility and stability, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research on PTTD. One potential direction is the development of novel PTTD derivatives with improved pharmacological properties. Another direction is the investigation of the potential applications of PTTD in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanism of action of PTTD may provide insights into the development of new drugs targeting the same cellular pathways.

Synthesis Methods

PTTD can be synthesized using a variety of methods, including the reaction of 3-thienylacetic acid with propargyl bromide, followed by the condensation of the resulting propargyl ester with 2-thioxo-4-thiazolidinone. Another method involves the reaction of 3-thienylacetic acid with propargyl alcohol, followed by the condensation of the resulting propargyl ether with 2-thioxo-4-thiazolidinone.

Scientific Research Applications

PTTD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. PTTD has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, PTTD has been found to possess potent antiviral activity against influenza A and B viruses.

properties

IUPAC Name

(5E)-3-prop-2-ynyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S2/c1-2-4-12-10(13)9(16-11(12)14)6-8-3-5-15-7-8/h1,3,5-7H,4H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMGVJYXTUDDSQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CSC=C2)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CSC=C2)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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